molecular formula C8H12O B11940085 1-Methoxy-2-methylcyclohexa-1,4-diene CAS No. 69697-74-1

1-Methoxy-2-methylcyclohexa-1,4-diene

Cat. No.: B11940085
CAS No.: 69697-74-1
M. Wt: 124.18 g/mol
InChI Key: NCSRTRFNBMMGKK-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexadiene, featuring a methoxy group and a methyl group attached to the cyclohexadiene ring

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

1-Methoxy-2-methylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-2-methylcyclohexa-1,4-diene exerts its effects involves interactions with molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and other biomolecules. Specific pathways and targets depend on the context of its application, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-2-methylcyclohexa-1,4-diene is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-methoxy-2-methylcyclohexa-1,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-5-3-4-6-8(7)9-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSRTRFNBMMGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC=CC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989853
Record name 1-Methoxy-2-methylcyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69697-74-1
Record name 1-Methoxy-2-methyl-1,4-cyclohexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69697-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-methylcyclohexa-1,4-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069697741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-2-methylcyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-2-methylcyclohexa-1,4-diene
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